molecular formula C11H15NO2 B1604605 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one CAS No. 35076-36-9

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Cat. No.: B1604605
CAS No.: 35076-36-9
M. Wt: 193.24 g/mol
InChI Key: PWLQUVMOVTVBEH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is an organic compound that features a dimethylamino group attached to a propanone backbone, with a hydroxyphenyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and dimethylamine.

    Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to replace the dimethylamino group with a halogen.

Major Products

    Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-ol.

    Substitution: 3-(Halogen)-1-(4-hydroxyphenyl)propan-1-one.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.

Biology

This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a hydroxy group.

    3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one: Features a nitro group in place of the hydroxy group.

Uniqueness

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility in aqueous environments, while the dimethylamino group provides basicity and nucleophilicity, making it versatile for various applications.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQUVMOVTVBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276786
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35076-36-9
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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